molecular formula C9H10O3 B8548520 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Cat. No.: B8548520
M. Wt: 166.17 g/mol
InChI Key: VKAPRZXDFDVALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-methoxy-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-hydroxy-2-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-8(11)4-3-7(5-10)9(6)12-2/h3-5,11H,1-2H3

InChI Key

VKAPRZXDFDVALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-3-methyl-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde—for preparation see e.g. Journal of Medicinal Chemistry, 41, 4819-4832 (1998)—(2.10 g, 8.4 mmol) was dissolved in ethanol (40 mL) and then HCl (2M, 40 mL) was added. After 20 minutes the solution was concentrated under reduced pressure. The aqueous residue was extracted twice with EtOAc and the combined organic solutions were washed with brine. The solution was dried over Na2SO4 and the solvent was removed by evaporation. The product was washed with petroleum-ether. There was obtained 1.0 g (72%) of 52A as a solid. 1H NMR (500 MHz, CDCl3): δ 2.05 (s, 3H), 3.78 (s, 3H), 6.74 (d, 1H), 7.49 (d, 1H), 10.05 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1998
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
72%

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